molecular formula C13H12BrNO2 B8633475 ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate

ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate

Cat. No.: B8633475
M. Wt: 294.14 g/mol
InChI Key: ASDNBQXYDPUCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This specific compound features a bromophenyl group, a cyano group, and an ethyl ester group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate typically involves the following steps:

    Nitrile Formation: The addition of a cyano group to the butenoic acid.

    Esterification: The formation of the ethyl ester group.

A common synthetic route involves the use of bromobenzene, which undergoes a series of reactions including nitrile formation and esterification under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the cyano group can act as a nucleophile in various reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-Chlorophenyl]-2-cyano-but-2-enoic acid ethyl ester
  • 3-[4-Fluorophenyl]-2-cyano-but-2-enoic acid ethyl ester
  • 3-[4-Methylphenyl]-2-cyano-but-2-enoic acid ethyl ester

Uniqueness

The presence of the bromine atom in ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more electronegative atom than chlorine or fluorine, which can influence the compound’s chemical behavior and interactions.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate

InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3

InChI Key

ASDNBQXYDPUCHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=C(C=C1)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4′-bromoacetophenone (50 mmol), ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL) ammonium acetate (400 mg), and benzene (50 mL) is heated to reflux in a Dean-Stark apparatus. After approximately hours, additional ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL), and ammonium acetate (400 mg) are added. After an additional 10 hours, the reaction is cooled to room temperature, diluted with ethyl acetate (30 mL), washed with water (240 mL), brine (40 mL), and dried (Na2SO4). After filtering, the extract is concentrated in vacuo and the desired product, as a mixture of E and Z-isomers, is isolated by column chromatography on silica gel, eluting with 5% ethyl acetate in petroleum ether.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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